2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-10(2)12-5-6-13-11/h5-6H,1,3-4,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSEDVLBJPZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) can lead to the formation of the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction may produce the fully reduced pyrazine derivatives.
Scientific Research Applications
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its kinase inhibitory activity.
Industry: Utilized in the production of organic materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Analogues
Imidazo[1,2-a]Pyrazines
Imidazo[1,2-a]pyrazines, such as compounds 3a (C₉H₈N₄) and 4a (C₉H₈N₄S), exhibit anticancer and antiviral activities by binding to kinase domains. For example:
- 3a (pyridin-4-yl substituent) interacts with Gly28 and Cys106 residues via hydrogen bonding .
- 4a (thiophen-3-yl substituent) binds similarly but with sulfur-mediated interactions.
Alkyl-Substituted Pyrazines
- 2-Methyl-3-(2-methylpropyl)pyrazine (C₉H₁₄N₂): Found in coffee aroma, this compound contributes roasted notes at sub-threshold concentrations . Its branched alkyl chain enhances volatility compared to the cyclic piperidine group in the target compound.
- 2-Butyl-3-methylpyrazine (C₉H₁₄N₂): A flavor compound with a linear alkyl chain, demonstrating how chain length and branching affect aroma thresholds and applications .
Aroma-Active Pyrazines
- 2-Methyl-3-(methylthio)pyrazine (C₆H₈N₂S): A key aroma compound in Sachima, with a sulfur-containing substituent lowering its odor threshold (<1.0 μg/kg) . The methylthio group enhances potency compared to alkyl or cyclic amines.
- Tetramethylpyrazine : Detected in fermented cocoa, it provides coffee-like aromas but lacks nitrogen-heterocyclic substituents, reducing structural complexity .
Electronic and Spectral Properties
Pyrazines with electron-donating groups (e.g., methyl, piperidine) exhibit red-shifted ππ* transitions compared to unsubstituted pyrazines. For example:
Key Research Findings and Gaps
Antimicrobial Potential: Pyrazine derivatives with hydrophobic substituents (e.g., alkyl chains) show higher antimicrobial activity due to membrane disruption . The piperidine group in the target compound may enhance this effect, but experimental validation is needed.
Aroma Contributions : Sub-threshold pyrazines synergize to enhance roasted aromas . The target compound’s cyclic amine may reduce volatility, limiting flavor applications.
Pharmacological Mechanisms : Imidazo[1,2-a]pyrazines inhibit phosphodiesterases, increasing cAMP levels . The target compound’s piperidine group could modulate similar pathways but requires in vitro testing.
Biological Activity
2-Methyl-3-(3-methylidenepiperidin-1-yl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H16N2
- CAS Number : 2034374-54-2
Antimicrobial Activity
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study found that similar compounds demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related pyrazine derivatives were reported to be as low as 0.25 μg/mL against Mtb H37Rv, suggesting a promising potential for the compound in combating tuberculosis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazine Derivative | 0.25 | Mtb H37Rv |
The mechanism of action for compounds like this compound can be inferred from studies on structurally similar compounds. It is suggested that these compounds may inhibit cell wall biosynthesis in Mtb, leading to bacterial cell death. This is achieved by interfering with specific biochemical pathways critical for bacterial survival.
Study on Antitubercular Activity
In a recent study focusing on antitubercular agents, several pyrazine derivatives were evaluated for their efficacy against Mtb. Among them, compounds with similar structural motifs to this compound showed promising results, particularly in inhibiting the growth of drug-resistant strains of Mtb. The study highlighted the importance of further exploring these derivatives for potential therapeutic applications .
In Vivo Studies
In vivo studies are essential to evaluate the efficacy and safety profile of new compounds. Preliminary results from animal models indicate that pyrazine derivatives can significantly reduce bacterial load in tissues infected with Mtb, demonstrating their potential as effective antitubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
